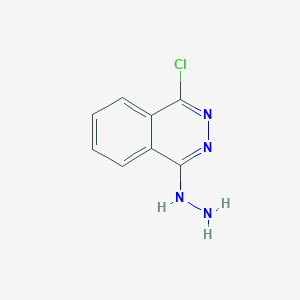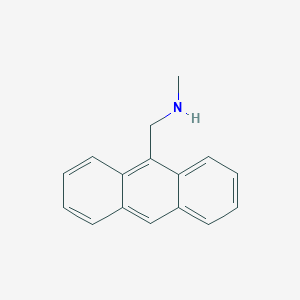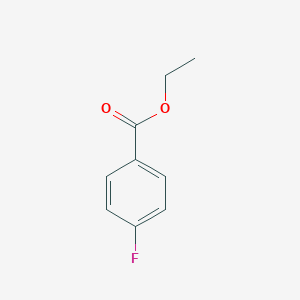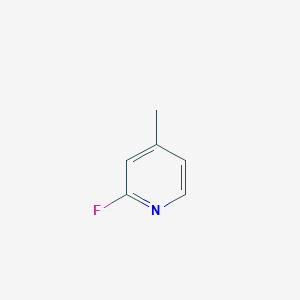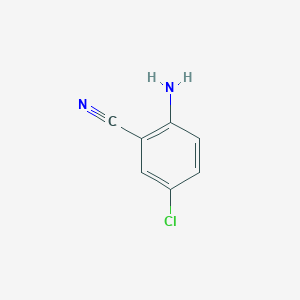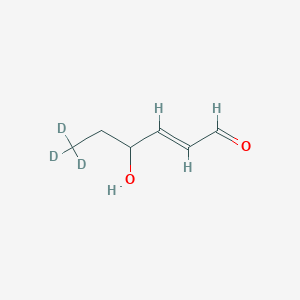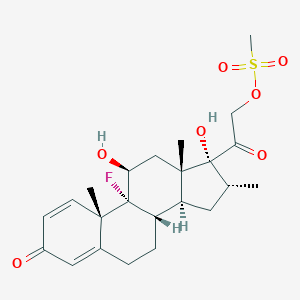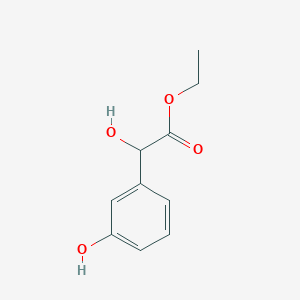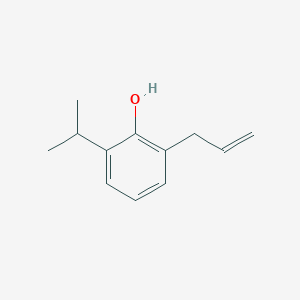
2-Allyl-6-isopropylphenol
Overview
Description
Synthesis Analysis
The synthesis of 2-allylphenol derivatives, including 2-allyl-6-isopropylphenol, typically involves catalytic reactions such as the palladium(II)-catalyzed hydroxyalkoxylation of o-allylphenols. This process can lead to various derivatives through isomerization and epoxidation, followed by oxirane opening, under specific catalytic and solvent conditions (Thiery et al., 2007). Such methodologies enable the functionalization of the allylphenol core, offering routes to synthesize the targeted 2-allyl-6-isopropylphenol by incorporating appropriate isopropyl substituents in the reaction design.
Molecular Structure Analysis
The molecular structure of 2-allylphenols, including substituent effects, has been studied through spectroscopic and theoretical methods. Intramolecular OH-π hydrogen bonding plays a significant role in determining the conformation and reactivity of these molecules. Substituents at the 4-position significantly affect the intramolecular hydrogen bond strength, influencing the electronic properties and stability of the molecule (Rademacher et al., 2005).
Chemical Reactions and Properties
2-Allylphenol derivatives undergo various chemical reactions, including oxidation, which can result in the formation of compounds with antifungal activity. Such reactions highlight the chemical versatility of 2-allylphenol derivatives, suggesting potential for 2-allyl-6-isopropylphenol to participate in similar chemical transformations (Qu et al., 2017).
Scientific Research Applications
Synthesis and Chemical Properties :
- Synthesis of Substituted 2-Aroyl-3-Methylchromen-4-Ones : A method for synthesizing substituted 2-aroyl-3-methylchromen-4-ones from isovanillin was developed, involving O-Allylphenol prepared from isovanillin reacting with various α-bromoacetophenone to produce phenoxy-1-aroylethanones. This research highlights the role of 2-allylphenol derivatives in organic synthesis (Li et al., 2009).
- High-Temperature Water Reactions : A study on the reactions of Allyl Phenyl Ether in high-temperature water showed diverse product distributions. This research indicates the potential of 2-allylphenol in hydrothermal processes (Bagnell et al., 1996).
Antifungal Activity :
- Synthesis and Antifungal Activity Against Plant Pathogens : 2-Allylphenol was shown to be an effective fungicide against various plant pathogens. Its degradation products were studied, and one of them, 2-(2-hydroxypropyl) phenol, demonstrated significant inhibition of pathogen growth (Qu et al., 2017).
Analytical Applications :
- Enzyme-Linked Immunosorbent Assay for Analysis in Strawberry Fruits : A monoclonal antibody-based assay was developed for analyzing 2-Allylphenol in strawberry fruits. This study highlights the importance of 2-Allylphenol in agricultural product analysis (Xia et al., 2010).
Pharmaceutical Research :
- Antinociceptive and Antihyperalgesic Effects of Topical Propofol : A study found that topical propofol (2,6-diisopropylphenol) has antinociceptive and antihyperalgesic effects, suggesting its potential in pain management (Takechi et al., 2013).
Future Directions
2-Allyl-6-isopropylphenol is a versatile chemical compound used in scientific research. It finds application in various fields like pharmaceuticals, organic synthesis, and material science . Its role as an intermediate in the synthesis of Propofol related compounds and derivatives suggests potential future directions in medical and pharmaceutical research .
properties
IUPAC Name |
2-propan-2-yl-6-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-6-10-7-5-8-11(9(2)3)12(10)13/h4-5,7-9,13H,1,6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMMPVWXBAYISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-6-isopropylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







